Diethylamine Hydroiodide
Overview
Description
Diethylamine Hydroiodide is an organic compound with the molecular formula C4H12IN. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its use in various chemical reactions and industrial applications, particularly in the field of organic synthesis and material science .
Mechanism of Action
Target of Action
Diethylamine Hydroiodide primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are part of the “Cys-loop” superfamily of ligand-gated ion channels (LGICs) and are constituted by five subunits . Each subunit contributes four transmembrane spanning-segments (M1–M4), which conform a channel pore lined by the M2 segment of each subunit .
Mode of Action
This compound, similar to lidocaine, reversibly blocks acetylcholine-elicited currents (IACh) in a dose-dependent manner . The inhibition of IACh by this compound is more pronounced at negative potentials, suggesting an open-channel blockade of nAChRs . Approximately 30% inhibition persists at positive potentials, indicating additional binding sites outside the pore .
Biochemical Pathways
It is known that the compound interacts with nachrs, which play a crucial role in the nervous system, mediating fast synaptic transmission across the synapses .
Pharmacokinetics
It is known that the compound has a high oral bioavailability when taken with food . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of nAChRs. By blocking these receptors, this compound can inhibit the transmission of signals in the nervous system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s properties include moisture resistance and hydrophobicity, which make it useful in the formation of perovskite films
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylamine Hydroiodide can be synthesized through the reaction of diethylamine with hydroiodic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
C4H11N+HI→C4H12IN
The reaction is exothermic and requires careful handling of hydroiodic acid due to its corrosive nature .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the use of high-purity diethylamine and hydroiodic acid, along with advanced purification techniques to obtain the final product with high purity. The production process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Diethylamine Hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of diethylamine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Diethylamine Hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of diethylamine derivatives.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of materials such as perovskite films for photovoltaic applications.
Comparison with Similar Compounds
Diethylamine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.
Diethylamine Hydrobromide: Contains a bromide ion and exhibits similar reactivity.
Triethylamine Hydroiodide: Contains an additional ethyl group, leading to different reactivity and applications.
Uniqueness: Diethylamine Hydroiodide is unique due to its specific reactivity with iodide ions, which can influence the outcome of chemical reactions. Its use in the formation of perovskite films for photovoltaic applications highlights its importance in material science .
Properties
IUPAC Name |
N-ethylethanamine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMLRIWBISZOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941670 | |
Record name | N-Ethylethanamine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19833-78-4 | |
Record name | Ethanamine, N-ethyl-, hydriodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19833-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylethanamine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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